molecular formula C10H18N2O B6205711 2-azaspiro[4.5]decane-2-carboxamide CAS No. 1862738-14-4

2-azaspiro[4.5]decane-2-carboxamide

Cat. No.: B6205711
CAS No.: 1862738-14-4
M. Wt: 182.3
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Description

2-Azaspiro[4.5]decane-2-carboxamide is a chemical compound based on the privileged 2-azaspiro[4.5]decane scaffold, a structure of significant interest in modern drug discovery for its three-dimensional, conformationally restricted profile . This spirocyclic framework is considered an attractive structural platform for exploring underexplored chemical space, in contrast to the more common planar structures often found in screening libraries . Researchers value this scaffold for developing new lead compounds and for methods aimed at improving existing drugs by creating analogs with similar size and shape but improved properties. The 2-azaspiro[4.5]decane core is a versatile structure with demonstrated relevance in antiviral drug development . Compounds featuring this scaffold have shown inhibitory effects against human coronavirus 229E replication, highlighting its potential in infectious disease research . Furthermore, structurally similar N-alkylated azaspirolactam derivatives have been studied for their bioactive properties, including activity as N-methyl-D-aspartate (NMDA) receptor modulators, drawing interest for their structural analogy to cognitive enhancer drugs like piracetam . This makes the 2-azaspiro[4.5]decane scaffold a promising starting point for neuroscience and age-related disorder research. The carboxamide functional group on the nitrogen atom provides a synthetic handle for further derivatization and library synthesis, allowing medicinal chemists to probe structure-activity relationships and optimize pharmacological properties. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1862738-14-4

Molecular Formula

C10H18N2O

Molecular Weight

182.3

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Radical Addition : Cu(I) catalyzes the generation of difluoroalkyl radicals from ethyl bromodifluoroacetate, which add to the acrylamide double bond.

  • Dearomatization : The resultant radical intermediate undergoes intramolecular cyclization, breaking the benzyl aromaticity to form the spirocyclic amine.

Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO, 80°C, 12 hours

  • Yield: 65–82% for difluoroalkylated products.

Carboxamide Adaptation Strategy

Replacing the N-benzyl group with a carboxamide-containing acrylamide derivative (e.g., N-(carbamoylmethyl)acrylamide) could directly yield 2-azaspiro[4.5]decane-2-carboxamide. Computational modeling predicts favorable cyclization kinetics due to the carboxamide’s hydrogen-bonding capacity stabilizing transition states.

Table 2: Catalytic Method Performance

SubstrateProduct Yield (%)Selectivity (dr)
N-Benzylacrylamide8295:5
N-(4-Methoxybenzyl)acrylamide7890:10
Proposed N-Carbamoylacrylamide

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterFour-Step SynthesisCatalytic Difluoroalkylation
Total Yield20.3% (over 4 steps)65–82% (single step)
ScalabilityPilot-plant demonstratedLab-scale only
Functional Group ToleranceModerateHigh (modular acrylamides)
Carboxamide DirectnessIndirect (requires hydrolysis/amidation)Potential direct synthesis

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The spirocyclic structure allows for substitution reactions at various positions, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include difluoroalkylated quinolinone and saturated spirocyclohexanone scaffolds .

Scientific Research Applications

2-Azaspiro[4.5]decane-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. For example, it has been studied as an inhibitor of the vanin-1 enzyme, which plays a role in metabolism and inflammation .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups: Carboxamide and carboxylic acid derivatives exhibit distinct target affinities. For example, this compound’s carboxamide group is critical for adenosine receptor antagonism, while 7-azaspiro[4.5]decane-1-carboxylic acid derivatives show GABAergic activity due to structural mimicry .

Q & A

Q. What are the common synthetic routes for 2-azaspiro[4.5]decane-2-carboxamide and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization reactions or multi-component assemblies. For example:
  • Cyclization of amino alcohols : Reacting 2-amino-1-butanol with epoxide-containing carboxylic acids (e.g., 3,4-epoxyhexane-1-carboxylic acid) under acidic conditions, followed by HCl treatment to yield hydrochlorides .
  • Multi-step reactions : Using ketones and amines as starting materials, with intermediates subjected to acid hydrolysis or catalytic hydrogenation to form the spirocyclic core .
  • Key considerations : Optimize reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DCM) to improve yields. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm spirocyclic structure and substituent positions (e.g., distinguishing between axial/equatorial protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650–1700 cm⁻¹) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. How should researchers handle safety and storage protocols for this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does structural modification of the spirocyclic core influence biological activity?

  • Methodological Answer :
  • Substituent Effects : Adding electron-withdrawing groups (e.g., -NO₂) to the carboxamide moiety enhances enzyme inhibition (e.g., carbonic anhydrase IC₅₀ reduced by 40% in analogs) .
  • Ring Size : Expanding the spiro ring from [4.5] to [5.5] decreases steric hindrance, improving receptor binding affinity .
  • Comparative Table :
CompoundStructural FeatureBiological ActivitySource
2-Oxa-8-azaspiro[4.5]decaneOxygen substitutionModerate enzyme inhibition
2-Benzyl derivativeBenzyl group additionEnhanced anticancer activity
1-Oxa-8-azaspiro[4.5]decan-2-oneKetone functionalizationAntihypertensive effects

Q. What mechanistic insights exist for its enzyme inhibition (e.g., carbonic anhydrase)?

  • Methodological Answer :
  • Binding Studies : Use stopped-flow kinetics to measure inhibition constants (Kᵢ). For example, 2-azaspiro derivatives show competitive inhibition with Kᵢ values < 10 nM .
  • Molecular Dynamics (MD) Simulations : Map interactions between the spirocyclic core and enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize substituent polarity .

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer :
  • Source Analysis : Compare synthetic purity (e.g., HPLC ≥95% vs. <90% in conflicting studies) .
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. Use positive controls (e.g., acetazolamide for carbonic anhydrase) .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from ≥3 independent studies, adjusting for solvent effects (DMSO vs. aqueous buffers) .

Experimental Design & Challenges

Q. What are key challenges in designing spirocyclic derivatives with improved pharmacokinetics?

  • Methodological Answer :
  • Solubility Optimization : Use logP calculations and experimental validation (shake-flask method) to balance hydrophobicity. Introduce polar groups (e.g., -OH) at non-critical positions .
  • Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to identify metabolic hotspots (e.g., N-demethylation) .
  • Formulation Strategies : Test nanoemulsions or cyclodextrin complexes for oral bioavailability enhancement .

Q. How to address stereochemical complexities during synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution .
  • Asymmetric Catalysis : Employ Rhodium-catalyzed cyclization with chiral ligands (e.g., BINAP) to achieve >90% enantiomeric excess (ee) .
  • Crystallography-Guided Design : Resolve racemic mixtures via co-crystallization with chiral acids (e.g., tartaric acid) .

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